7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine

Enantiomer-dependent pharmacology Aldosterone synthase inhibition Chiral resolution requirement

Researchers probing tetrahydroimidazo[1,5-a]pyridine SAR face a critical confound: fadrozole R/S enantiomers diverge ~29-fold in CYP11B2 potency (6.0 vs. 171 nM), complicating data interpretation. 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 2102411-02-7) solves this as an achiral, fragment-like (MW 164.25) building block with a single rotatable bond and no chiral center at the 7-position. • Achiral scaffold-no enantiomer separation required; single molecular entity for unambiguous SAR • Low TPSA (17.8 Ų) + moderate LogP (2.0) within CNS MPO sweet spot for passive BBB permeation • Structurally matched negative control for fadrozole-class CYP11B2/CYP19 target engagement assays • 98% purity; multiple derivatization vectors at C1, C3, and pyridine nitrogen for parallel library synthesis

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13043853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)C1CCN2C=NC=C2C1
InChIInChI=1S/C10H16N2/c1-8(2)9-3-4-12-7-11-6-10(12)5-9/h6-9H,3-5H2,1-2H3
InChIKeyABJWWTRCOCGCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine — Core Scaffold Identity, Physicochemical Profile, and Procurement Context


7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine (CAS 2102411-02-7, PubChem CID 138110191) is a bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine class — a scaffold extensively validated in aldosterone synthase (CYP11B2) and aromatase (CYP19) inhibitor programs exemplified by fadrozole (CGS 16949A) and FAD286 [1]. The compound bears an isopropyl substituent at the saturated-ring 7-position rather than the 5-aryl substitution characteristic of the fadrozole series. Computed physicochemical properties include molecular weight 164.25 g/mol, XLogP3 of 2.0, topological polar surface area (TPSA) of 17.8 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and a single rotatable bond [1]. The compound is commercially available from multiple vendors at purities of 95%–98%, making it accessible as a research intermediate or screening deck component .

Why 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine Cannot Be Interchanged with 5-Substituted or 6-Substituted Analogs


The tetrahydroimidazo[1,5-a]pyridine scaffold exhibits substitution-position-dependent pharmacology that precludes generic interchange. The well-characterized 5-aryl analogs (fadrozole/FAD286) derive their CYP11B2 and CYP19 inhibitory activity from a chiral 5-(p-cyanophenyl) substituent that engages the enzyme active site; R- and S-enantiomers display divergent potencies — R-fadrozole inhibits CYP11B2 with an IC50 of 6.0 nM (selectivity ratio 19.8 over CYP11B1), whereas S-fadrozole shows an IC50 of 171 nM at CYP11B2 with only 0.2-fold selectivity [1][2]. Moving the substituent from the 5-position to the saturated-ring 7-position eliminates this chiral center and the critical aryl–enzyme interaction, fundamentally altering the target-binding profile. Similarly, the 7-isopropyl isomer differs from the 6-isopropyl positional isomer in steric orientation relative to the imidazole ring nitrogens, which govern hydrogen-bonding and metal-coordination capacity [3]. These structural differences mean that procurement decisions based solely on scaffold similarity or molecular formula (C10H16N2 is shared by at least four distinct isomers) will not yield functionally equivalent chemical matter.

Quantitative Differentiation Evidence for 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine Against Closest Comparators


Achiral Nature Eliminates Enantiomer-Dependent Pharmacokinetic and Pharmacodynamic Variability vs. Fadrozole (CGS 16949A)

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine is achiral (defined atom stereocenter count = 0) [1]. In contrast, fadrozole and its R-enantiomer FAD286 possess a chiral center at the 5-position that drives enantiomer-divergent pharmacology: R-fadrozole inhibits CYP11B2 with an IC50 of 6.0 nM and a CYP11B1/CYP11B2 selectivity ratio of 19.8, whereas S-fadrozole is markedly weaker (CYP11B2 IC50 = 171 nM, selectivity ratio = 0.2, i.e., CYP11B1-preferring) [2][3]. This means racemic fadrozole preparations contain a 50% fraction of the undesired enantiomer. The 7-isopropyl compound's achirality eliminates the need for chiral chromatographic separation, enantiomer-specific release testing, and enantiomer stability monitoring — all cost-driving quality control requirements for fadrozole-based programs.

Enantiomer-dependent pharmacology Aldosterone synthase inhibition Chiral resolution requirement

Lipophilicity (LogP) Differentiation from Core Scaffold: ΔLogP = +0.29 Over Unsubstituted 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

The 7-isopropyl substituent increases computed lipophilicity relative to the unsubstituted core scaffold. The target compound has an XLogP3 of 2.0 [1], compared with the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core which has a logP of 1.71 . This ΔLogP of +0.29 represents a modest but meaningful increase in membrane partitioning potential while remaining well within the optimal drug-like range (LogP 1–5). The isopropyl group achieves this lipophilicity enhancement without introducing additional hydrogen bond donors or acceptors, preserving the favorable HBD = 0, HBA = 1 profile of the core [1].

Lipophilicity optimization Membrane permeability Drug-likeness profiling

Topological Polar Surface Area (TPSA) Reduction vs. Core Scaffold Enhances Predicted Blood–Brain Barrier Penetration

7-Isopropyl substitution reduces the computed TPSA from 22.0 Ų (unsubstituted core scaffold) to 17.8 Ų (target compound) [1], a decrease of 4.2 Ų. Both values fall below the widely cited 90 Ų threshold associated with favorable CNS penetration and the 60 Ų threshold for optimal brain exposure. However, the lower TPSA of the target compound, when combined with its higher logP (2.0 vs. 1.71), shifts its predicted physicochemical profile closer to the center of the CNS multiparameter optimization (MPO) desirability space. The target compound's TPSA is identical to that of the 3-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine isomer (TPSA = 17.80 Ų, XLogP = 1.90) [2], confirming that TPSA is primarily driven by the imidazopyridine core rather than the fusion pattern, whereas logP differentiates these isomers.

CNS drug discovery Blood–brain barrier permeability Physicochemical property optimization

Conformationally Restricted Scaffold Architecture Associated with Improved in Vivo Metabolic Stability (Class-Level Evidence from Farnesyltransferase Inhibitor Program)

Dinsmore et al. (2000) demonstrated that the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, when used as a conformationally constrained replacement for acyclic amine linkers in farnesyltransferase inhibitors, yielded analogs with 'improved in vivo metabolic stability' compared to their conformationally flexible counterparts [1]. While this study evaluated 8-amino-substituted derivatives rather than 7-isopropyl-substituted compounds, the conformational restriction is an intrinsic property of the fused bicyclic tetrahydroimidazo[1,5-a]pyridine scaffold shared by the target compound. The 7-isopropyl substituent adds further steric bulk to the saturated ring, which may reduce metabolic vulnerability at this position. In contrast, the 5-unsubstituted scaffold analogs retain greater conformational freedom at the saturated ring compared to 5-aryl-substituted derivatives [2].

Metabolic stability Conformational restriction Farnesyltransferase inhibition

Optimal Application Scenarios for 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine Based on Differentiated Evidence


Achiral Scaffold for Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization Free of Enantiomer Complexity

Programs seeking to explore structure–activity relationships around the tetrahydroimidazo[1,5-a]pyridine scaffold without the confounding factor of enantiomer-dependent pharmacology should prioritize the 7-isopropyl analog. Unlike fadrozole/FAD286, where the R- and S-enantiomers differ by ~29-fold in CYP11B2 potency (6.0 vs. 171 nM) and exhibit inverted selectivity ratios (19.8 vs. 0.2) [1][2], the achiral 7-isopropyl compound provides a single molecular entity for SAR studies. This eliminates the need for chiral chromatography during analog synthesis and simplifies data interpretation in biochemical and cellular assays.

CNS-Penetrant Chemical Probe Design Leveraging Optimized TPSA (17.8 Ų) and LogP (2.0)

The combination of low TPSA (17.8 Ų, 70% below the 60 Ų optimal CNS threshold) and moderate logP (2.0, within the CNS MPO sweet spot) [1][2] positions the 7-isopropyl compound as a preferred starting scaffold for neuroscience target programs where brain exposure is critical. When compared with the unsubstituted core scaffold (PSA 22.0 Ų, logP 1.71), the 7-isopropyl derivative offers a 19% TPSA reduction and a 0.29-unit logP increase — both directionally favorable for passive BBB permeation.

Conformationally Restricted Fragment or Intermediate for Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis

With a molecular weight of 164.25 g/mol, a single rotatable bond, and an achiral structure [1], the 7-isopropyl compound satisfies fragment-like property criteria (MW < 250, rotatable bonds ≤ 3). The scaffold's demonstrated metabolic stability advantage over acyclic analogs (Dinsmore et al., 2000) [3] supports its use as a core fragment for elaboration. The unsubstituted imidazole positions (1, 3) and the pyridine ring nitrogen provide multiple vectors for parallel derivatization, while the blocked 7-position ensures regiochemical control during library synthesis.

Negative Control or Counter-Screen Compound for 5-Aryl Tetrahydroimidazo[1,5-a]pyridine Pharmacological Studies

Because 7-isopropyl substitution replaces the pharmacophoric 5-aryl group essential for CYP11B2/CYP19 inhibition by fadrozole-class compounds [1][2], the target compound is expected to be inactive or substantially less potent at these cytochrome P450 enzymes. This property makes it a structurally matched negative control for mechanistic studies, target engagement assays, and selectivity profiling where confirmation that observed activity is 5-aryl-dependent is required.

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